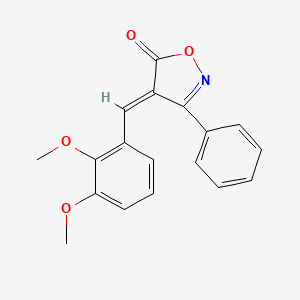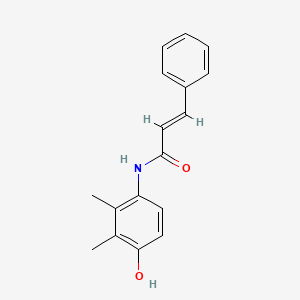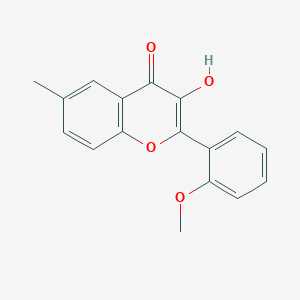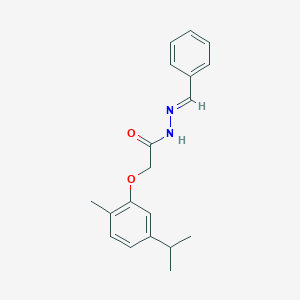![molecular formula C16H19Cl2N5O2S B5535690 N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions that include the formation of key intermediates, such as triazoles, morpholines, and acetamides. For example, compounds with structural features similar to our compound of interest have been synthesized through reactions that involve creating a core structure followed by functionalization with different substituents to explore their biological activities (Navarrete-Vázquez et al., 2016; Wang et al., 2010). The synthesis routes typically aim to optimize yields, selectivity, and functional group compatibility, essential for the compound's final properties and potential biological activity.
Molecular Structure Analysis
Molecular structure analysis involves determining the compound's conformation, bond lengths, angles, and overall 3D arrangement, often through X-ray crystallography or NMR spectroscopy. For instance, compounds structurally related have been characterized to confirm their structure and analyze the molecular interactions within their crystalline state, providing insights into their conformational preferences and potential reactive sites (Xue et al., 2008; Ping, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the presence of functional groups, such as the triazole ring, morpholine moiety, and chlorophenyl group. These features can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions, contributing to the compound's chemical versatility and potential for further derivatization (Barlow et al., 1991; Gul et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments and potential applications. These properties are determined by the compound's molecular structure, with specific functional groups affecting solubility in organic or aqueous solvents and thermal stability (Saravanan et al., 2016; Panchal & Patel, 2011).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards acids/bases, and susceptibility to oxidation or reduction, are essential for predicting how the compound interacts with biological systems or participates in chemical reactions. The presence of electron-withdrawing or electron-donating groups within the molecule can significantly influence these properties, affecting the compound's overall reactivity and biological activity (Ramírez et al., 2020; Costello et al., 1991).
- Synthesis and biological activities: (Navarrete-Vázquez et al., 2016); (Wang et al., 2010).
- Molecular structure analysis: (Xue et al., 2008); (Ping, 2007).
- Chemical reactions and properties: (Barlow et al., 1991); (Gul et al., 2017).
- Physical and chemical properties analysis: (Saravanan et al., 2016); (Panchal & Patel, 2011); (Ramírez et al., 2020); (Costello et al., 1991).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5O2S/c1-22-14(9-23-2-4-25-5-3-23)20-21-16(22)26-10-15(24)19-13-7-11(17)6-12(18)8-13/h6-8H,2-5,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOCJEHXWMORDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)



![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)
